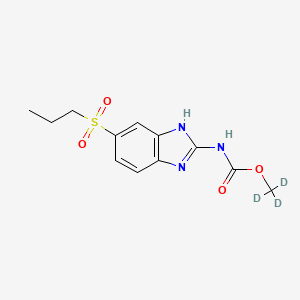

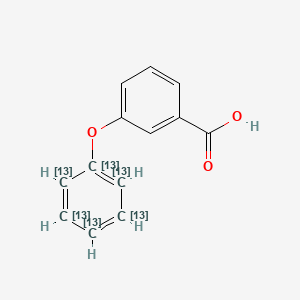

(R)-Ibuprofen-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Stereoselective Effects in Zebrafish

Research by Song et al. (2018) explored the stereoselective effects of ibuprofen enantiomers, including R-(-)-ibuprofen, on the metabolism of adult zebrafish. They observed significant metabolic and antioxidant defense system disorders even at low concentrations of R-(-)-ibuprofen, emphasizing its environmental impact and biological activity in aquatic organisms (Song et al., 2018).

Dexibuprofen Therapeutic Advances

A study by Gliszczyńska and Sánchez-López (2021) discussed the therapeutic potential of dexibuprofen, the more potent enantiomer of ibuprofen, suggesting its use in reducing cancer development and preventing neurodegenerative diseases. They reviewed novel formulations of dexibuprofen, highlighting its potential beyond traditional anti-inflammatory applications (Gliszczyńska & Sánchez-López, 2021).

Molecular Mechanism in Neuronal Recovery

Dill et al. (2010) discovered that ibuprofen can inhibit RhoA signaling in neurons, promoting axonal growth and functional recovery in spinal cord injuries. This study uncovers a potential molecular mechanism by which ibuprofen contributes to neuronal repair, offering insights into its applications in neurodegenerative diseases and spinal cord injury treatments (Dill et al., 2010).

Impact on Tuberculosis Treatment

A study by Vilaplana et al. (2013) found that ibuprofen treatment in mice infected with Mycobacterium tuberculosis led to reduced lung lesions, bacillary load, and improved survival. This suggests a potential role for ibuprofen as a coadjuvant treatment in tuberculosis (Vilaplana et al., 2013).

Protective Mechanism in Myocardial Ischemia-Reperfusion Injury

Chi et al. (2019) researched ibuprofen's protective mechanism in myocardial ischemia-reperfusion injury in rats. They found that ibuprofen activates the PI3K/Akt/mTOR signaling pathway, reducing inflammation and apoptosis, and alleviating myocardial injury. This indicates its potential therapeutic application in cardiovascular diseases (Chi et al., 2019).

SCISSOR Study on Rho Inhibition

Kopp et al. (2016) detailed a clinical study protocol (SCISSOR) exploring high-dose ibuprofen treatment after acute spinal cord injury. The study aims to evaluate the safety and efficacy of ibuprofen in promoting neurological recovery, highlighting its potential clinical application in spinal cord injury treatments (Kopp et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of ®-Ibuprofen-d3 are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .

Mode of Action

®-Ibuprofen-d3 interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins . The ®-Ibuprofen-d3 enantiomer is metabolized to the (S)-Ibuprofen, which is the active form that inhibits COX-1 and COX-2 .

Biochemical Pathways

The action of ®-Ibuprofen-d3 affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in inflammation, pain, and fever responses .

Pharmacokinetics

The pharmacokinetics of ®-Ibuprofen-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed. It is widely distributed in the body and can cross the blood-brain barrier. The ®-Ibuprofen-d3 is metabolized in the liver to the active (S)-Ibuprofen . It is then further metabolized and excreted in the urine. The bioavailability of ®-Ibuprofen-d3 can be influenced by factors such as food intake and gastric pH.

Result of Action

The molecular and cellular effects of ®-Ibuprofen-d3’s action include a reduction in the production of prostaglandins, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced leukocyte migration and decreased activity of inflammatory cells .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Ibuprofen-d3 involves the conversion of a starting material, (R)-2-phenylpropionic acid, into (R)-Ibuprofen-d3 through a series of chemical reactions.", "Starting Materials": [ "(R)-2-phenylpropionic acid", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Methanesulfonyl chloride (CH3SO2Cl)", "Triethylamine (NEt3)", "Dimethylformamide (DMF)" ], "Reaction": [ "Step 1: (R)-2-phenylpropionic acid is reacted with methanesulfonyl chloride and triethylamine in DMF to form (R)-2-phenylpropionyl chloride.", "Step 2: (R)-2-phenylpropionyl chloride is reduced with sodium borodeuteride in methanol to form (R)-2-phenylpropionic acid-d3.", "Step 3: (R)-2-phenylpropionic acid-d3 is reacted with thionyl chloride and dimethylformamide to form (R)-2-phenylpropionyl chloride-d3.", "Step 4: (R)-2-phenylpropionyl chloride-d3 is reacted with sodium hydroxide in D2O to form (R)-Ibuprofen-d3.", "Step 5: (R)-Ibuprofen-d3 is purified and isolated through recrystallization." ] } | |

Numéro CAS |

121702-86-1 |

Formule moléculaire |

C13H15O2D3 |

Poids moléculaire |

209.31 |

Apparence |

White Low Melting Solid |

melting_point |

50-52°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

51146-57-7 (unlabelled) |

Synonymes |

(R)-(-)-Ibuprofen-d3; (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid; (-)-Ibuprofen-d3; (R)-2-(4-Isobutylphenyl)propanoic Acid-d3; R-(-)-p-Isobutylhydratropic Acid-d3 |

Étiquette |

Ibuprofen Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

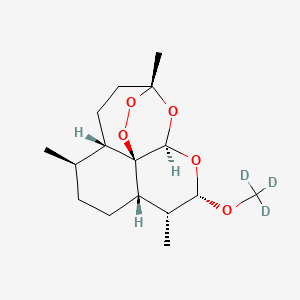

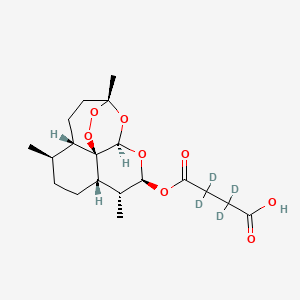

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)